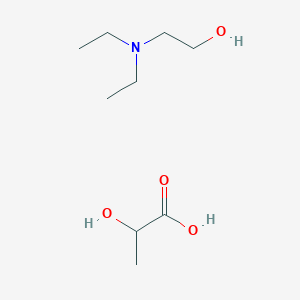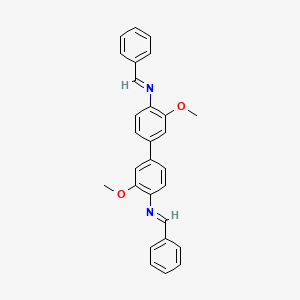
(1R,2S,5R)-(-)-Menthyl (S)-p-toluènesulfinate
Vue d'ensemble
Description
(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate is an organic compound that belongs to the class of sulfinates. These compounds are characterized by the presence of a sulfinyl functional group attached to an aromatic ring. This particular compound is notable for its stereochemistry, which can influence its reactivity and applications in various fields.
Applications De Recherche Scientifique
(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate typically involves the reaction of (1S)-2-Isopropyl-5-methylcyclohexanol with 4-methylbenzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfinyl sulfur, leading to the formation of sulfonamides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, alcohols.
Major Products
Oxidation: (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfonate.
Reduction: (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfide.
Substitution: Various sulfonamides and sulfonates depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate involves its reactivity at the sulfinyl sulfur. This reactivity allows it to participate in various nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or acting as a precursor in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate
- (1S,4S,5S)-4-Cyclohexylcarbamoylamino-5-isopropyl-2-methyl-2-cyclohexen-1-yl N-(2-dimethylaminoethyl)acetamide .
Uniqueness
(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate is unique due to its specific stereochemistry, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and in the development of chiral drugs and materials .
Propriétés
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 4-methylbenzenesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQICGNSARVCSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934331 | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 4-methylbenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-82-4 | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 4-methylbenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate in chiral sulfoxide synthesis?
A1: This compound acts as a chiral resolving agent, meaning it reacts with a racemic mixture to form diastereomeric pairs, which, unlike enantiomers, possess different physical properties. This difference allows for separation techniques like crystallization to isolate the desired enantiomer. [(1)] This is particularly useful for synthesizing chiral sulfoxides, compounds with applications in pharmaceuticals and asymmetric catalysis.
Q2: What is the mechanism of action of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate in forming chiral sulfoxides?
A3: This compound undergoes nucleophilic substitution reactions. When reacted with an organometallic reagent, like a Grignard reagent, the nucleophile attacks the sulfur atom, displacing the menthyl group with inversion of configuration at the sulfur center. [(1)] This stereospecific reaction yields a chiral sulfoxide with the desired configuration.
Q3: Can you describe the structural characterization of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate?
A4:
Molecular Formula: C17H26O2S* Molecular Weight: 294.50 g/mol * Spectroscopic Data:* Characterization often involves techniques like NMR spectroscopy and polarimetry. [(1)] The specific optical rotation, [α]D, is -202° (acetone, c = 2.0), confirming its enantiomeric purity.
Q4: Are there any improvements or alternatives to the traditional synthesis of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate?
A5: Yes, recent research has focused on enhancing the efficiency of its synthesis. Solladie's procedure, involving modifications to reaction conditions, offers a cost-effective method for producing a significant amount of enantiopure (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate in a shorter timeframe while minimizing by-product formation. [(3)]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)



